4-{[4-(benzyloxy)phenyl]carbonyl}-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[4-(Benzyloxy)benzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyloxy group, a hydroxyphenyl group, and a methoxyethyl group, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzyloxy)benzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of automated reactors and continuous flow chemistry to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzyloxy)benzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield benzoquinones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
4-[4-(Benzyloxy)benzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(benzyloxy)benzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and benzyloxy groups allow it to form hydrogen bonds and hydrophobic interactions with target proteins, potentially modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxybenzaldehyde: Shares the benzyloxy group but lacks the pyrrol-2-one structure.
4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one: Similar structure with a methyl group substitution.
Uniqueness
4-[4-(Benzyloxy)benzoyl]-3-hydroxy-5-(4-hydroxyphenyl)-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H25NO6 |
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Molecular Weight |
459.5 g/mol |
IUPAC Name |
(4Z)-5-(4-hydroxyphenyl)-4-[hydroxy-(4-phenylmethoxyphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H25NO6/c1-33-16-15-28-24(19-7-11-21(29)12-8-19)23(26(31)27(28)32)25(30)20-9-13-22(14-10-20)34-17-18-5-3-2-4-6-18/h2-14,24,29-30H,15-17H2,1H3/b25-23- |
InChI Key |
AKTQJJAGVSNQJC-BZZOAKBMSA-N |
Isomeric SMILES |
COCCN1C(/C(=C(\C2=CC=C(C=C2)OCC3=CC=CC=C3)/O)/C(=O)C1=O)C4=CC=C(C=C4)O |
Canonical SMILES |
COCCN1C(C(=C(C2=CC=C(C=C2)OCC3=CC=CC=C3)O)C(=O)C1=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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